molecular formula C9H9N3O B091613 1H-indole-3-carbohydrazide CAS No. 15317-58-5

1H-indole-3-carbohydrazide

Cat. No. B091613
Key on ui cas rn: 15317-58-5
M. Wt: 175.19 g/mol
InChI Key: QHUYDKZSGDJDSC-UHFFFAOYSA-N
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Patent
US08163915B2

Procedure details

Indole-3-carboxylic acid (500 mg, 3.1 mmol) was stirred at room temperature with thionyl chloride (5 mL, 68 mmol) for 20 hours. The solution was concentrated under vacuum and the residue was taken up in ether (10 mL) and concentrated to dryness (repeated three times) to ensure removal of the thionyl chloride. The resulting solid was dissolved in ether (5 mL) and added to an ice cooled solution of hydrazine hydrate (600 mg, 12 mmol) in tetrahydrofuran (5 mL). After 30 minutes, the solid was collected by filtration, washed with 5% NaOH and water, and dried under vacuum at 50° C. The crude hydrazide was recrystallized from 95% ethanol to provide the title compound. 1H NMR (300 MHz, CD3OD) δ 7.11-7.22 (m, 2 H), 7.42 (dd, J=7, 2 Hz, 1 H), 7.83 (s, 1 H), 8.02-8.08 ppm (m, 1 H); MS (DCI/NH3) m/z 176 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]([OH:12])=O)=[CH:2]1.S(Cl)(Cl)=O.O.[NH2:18][NH2:19]>O1CCCC1>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]([NH:18][NH2:19])=[O:12])=[CH:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
600 mg
Type
reactant
Smiles
O.NN
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under vacuum
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness (repeated three times)
CUSTOM
Type
CUSTOM
Details
removal of the thionyl chloride
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in ether (5 mL)
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with 5% NaOH and water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C
CUSTOM
Type
CUSTOM
Details
The crude hydrazide was recrystallized from 95% ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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